molecular formula C23H20ClN3O4S B2711412 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1031619-16-5

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2711412
CAS RN: 1031619-16-5
M. Wt: 469.94
InChI Key: AWWXHCFLRACJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O4S and its molecular weight is 469.94. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Comparative Studies

Studies on chloroacetamide herbicides and their metabolites provide insights into their metabolism by liver microsomes in humans and rats. These studies highlight the metabolic pathways leading to potential carcinogenic products and emphasize the role of cytochrome P450 isoforms in the metabolism. The research sheds light on the comparative metabolism of these compounds and their interaction within biological systems, contributing to understanding their biological impact and potential risks (Coleman, Linderman, Hodgson, & Rose, 2000).

Soil Interaction and Herbicidal Efficacy

The interaction of chloroacetamide herbicides with soil properties and their impact on herbicidal efficacy have been investigated, revealing the influence of soil organic matter, clay content, and surface area on the adsorption and mobility of these compounds. This research contributes to the optimization of herbicide application and management practices, ensuring effective weed control while minimizing environmental impact (Peter & Weber, 1985).

Radiosynthesis for Metabolic Studies

Radiosynthesis techniques have been developed to create high-specific-activity compounds for studying the metabolism and mode of action of chloroacetamide herbicides and their safeners. These methodologies facilitate in-depth metabolic studies, advancing our understanding of these compounds' behavior in biological systems (Latli & Casida, 1995).

Degradation Product Analysis and Stability Indicators

The study of degradation products under acidic and basic conditions provides valuable insights into the stability and behavior of chloroacetamide compounds. The development of a selective stability-indicating method for quantification of these compounds and their degradation products is crucial for ensuring the safety and efficacy of pharmaceutical formulations (Bhattacharyya, Basak, Maity, & Ghosh, 2015).

Synthesis and Evaluation of Antimicrobial Agents

Research on the synthesis of formazans from Mannich bases of related compounds explores their potential as antimicrobial agents. This work contributes to the development of new antimicrobial compounds, addressing the need for novel treatments in the face of emerging resistant pathogens (Sah, Bidawat, Seth, & Gharu, 2014).

properties

IUPAC Name

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4S/c1-15-8-10-20(31-2)19(12-15)25-22(28)14-27-26-23(16-6-4-3-5-7-16)18-13-17(24)9-11-21(18)32(27,29)30/h3-13H,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWXHCFLRACJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide

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